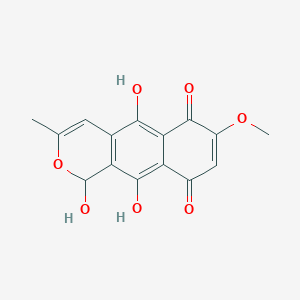
Anhydrofusarubin lactol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrofusarubin lactol is a natural product found in Fusarium solani with data available.
Wissenschaftliche Forschungsanwendungen
Structural Properties
Anhydrofusarubin lactol is characterized by its unique molecular structure, which allows it to exhibit various chemical behaviors. The compound has been studied using advanced spectroscopic techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, revealing important details about its vibrational modes and electronic transitions. These studies indicate that this compound possesses distinct IR absorbance patterns that can serve as a molecular fingerprint, crucial for its identification in complex mixtures .
Biological Activities
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Cytotoxic Effects
this compound has also been investigated for its cytotoxic effects on human cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells at specific concentrations, suggesting potential applications in cancer therapy . This cytotoxicity is attributed to the compound's ability to interfere with cellular processes, although the exact mechanisms remain an area of active research.
Applications in Research
1. Agricultural Biotechnology
Due to its antifungal properties, this compound is being explored as a natural pesticide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to synthetic pesticides .
2. Pharmaceutical Development
The compound's cytotoxic effects are being investigated for potential use in developing anticancer drugs. Its ability to selectively target cancer cells while sparing healthy cells presents a promising avenue for therapeutic development .
3. Electrochemical Applications
this compound is also being studied for its potential use in redox flow batteries (RFBs). Research indicates that derivatives of this compound can serve as effective electrolytes due to their favorable electrochemical properties . The optimization of production methods for these compounds could enhance their viability in energy storage applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments showed that treatment with this compound led to a marked increase in apoptosis rates among human cancer cell lines. Flow cytometry analysis revealed that the compound activates caspase pathways, confirming its role in programmed cell death.
Eigenschaften
CAS-Nummer |
119975-66-5 |
|---|---|
Molekularformel |
C15H12O7 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
1,5,10-trihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C15H12O7/c1-5-3-6-9(15(20)22-5)14(19)10-7(16)4-8(21-2)13(18)11(10)12(6)17/h3-4,15,17,19-20H,1-2H3 |
InChI-Schlüssel |
KBYFQSOWBFNZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(O1)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |
Kanonische SMILES |
CC1=CC2=C(C(O1)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |
Synonyme |
anhydrofusarubin lactol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















